

Application Notes: 2,6-Dichloropyridine-3-boronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,6-Dichloropyridine-3-boronic acid

Cat. No.: B132190

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Introduction

2,6-Dichloropyridine-3-boronic acid is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, offers multiple reaction sites for synthetic modifications. This allows for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.^[1] The presence of two chlorine atoms enables sequential and site-selective functionalization, making this reagent particularly valuable for creating libraries of compounds for screening and lead optimization.^[2]

The primary application of **2,6-Dichloropyridine-3-boronic acid** revolves around the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[3][4]} This reaction's tolerance for a wide range of functional groups, mild conditions, and the commercial availability of boronic acid reagents have cemented its role in the synthesis of pharmaceuticals.^{[3][5]}

Key Applications and Therapeutic Areas

The utility of **2,6-Dichloropyridine-3-boronic acid** extends across several therapeutic areas, primarily driven by its role as a precursor to complex heterocyclic compounds.

1. Oncology: Boronic acids are integral to a class of potent anticancer agents known as proteasome inhibitors.[6] The drug Bortezomib (Velcade), a dipeptidyl boronic acid, revolutionized the treatment of multiple myeloma by inhibiting the 26S proteasome, which leads to cell cycle arrest and apoptosis in cancer cells.[6][7] While direct synthesis of analogues from **2,6-dichloropyridine-3-boronic acid** is not extensively documented in the provided results, its structure is highly suitable for creating novel proteasome inhibitors or kinase inhibitors. Many kinase inhibitors feature a substituted pyridine core, and this building block provides a direct route to introduce diversity at multiple positions on the ring. Boron-containing compounds have shown efficacy against various cancer cell lines, and research into new derivatives continues to be a promising area.[6][8]

2. Neurodegenerative Diseases: The pyridine scaffold is also common in molecules targeting the central nervous system. Boron-containing compounds have demonstrated neuroprotective properties by modulating inflammation, oxidative stress, and metabolic processes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10][11] Studies have shown that boronic acid derivatives can inhibit the aggregation of amyloid-beta peptides and protect neurons from toxicity.[9][12] **2,6-Dichloropyridine-3-boronic acid** serves as a valuable starting material for synthesizing novel compounds to be tested for neuroprotective effects.

3. Insecticides: In agrochemistry, this compound has been used to prepare novel dihaloacetylated heterocyclic pyrethroids.[13] This application addresses the critical issue of insecticide resistance in pests like mosquitoes. By creating new variations of pyrethroid insecticides, researchers aim to develop agents that can effectively control resistant populations.[13]

Data Presentation

Table 1: Physicochemical Properties of **2,6-Dichloropyridine-3-boronic acid**

Property	Value	Reference
CAS Number	148493-34-9	[14][15]
Molecular Formula	C ₅ H ₄ BCl ₂ NO ₂	[14][15]
Molecular Weight	191.81 g/mol	[14][15]
IUPAC Name	(2,6-dichloropyridin-3-yl)boronic acid	[14]
Appearance	Solid	[13]

Table 2: Example IC₅₀ Values for Boronic Acid-Based Inhibitors

Compound	Target	Cell Line	IC ₅₀ Value (nM)	Reference
Bortezomib	Proteasome	U266	7.05	[7]
Compound 15 (Dipeptide boronic acid)	Proteasome	U266	4.60	[7]
AS-06 (Tyropeptin-boronic acid)	Proteasome	RPMI8226	-	[8]
AS-29 (Tyropeptin-boronic acid)	Proteasome	RPMI8226	-	[8]
Compound 78 (Dipeptidyl boronic acid)	Various Tumor Cells	Multiple	< 1000	[16]

Note: This table illustrates the potency of boronic acid-containing compounds in general, highlighting the therapeutic potential of molecules synthesized from precursors like **2,6-Dichloropyridine-3-boronic acid**.

Experimental Protocols

Protocol 1: Synthesis of **2,6-Dichloropyridine-3-boronic acid**

This protocol is adapted from a reported one-step synthesis from 2,6-dichloropyridine.^[13]

Materials:

- 2,6-dichloropyridine
- Diisopropylamine
- n-Butyllithium (1.55 M in n-hexane)
- Triisopropyl borate
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO₄)
- Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

- To a solution of diisopropylamine (4 mL) in anhydrous THF (60 mL) cooled to -78 °C under an inert atmosphere, slowly add n-butyllithium (20 mL of 1.55 M solution in n-hexane).
- Stir the resulting mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
- Add a solution of 2,6-dichloropyridine (2.0 g) in THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.
- Slowly add a mixture of triisopropyl borate (6.8 mL) in THF (10 mL) to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 20 hours.
- Quench the reaction by diluting with water and neutralize with hydrochloric acid.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the organic layer under reduced pressure to yield the crude **2,6-Dichloropyridine-3-boronic acid** product. Further purification can be achieved via recrystallization or column chromatography if necessary.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed coupling of an aryl halide with **2,6-Dichloropyridine-3-boronic acid**.

Materials:

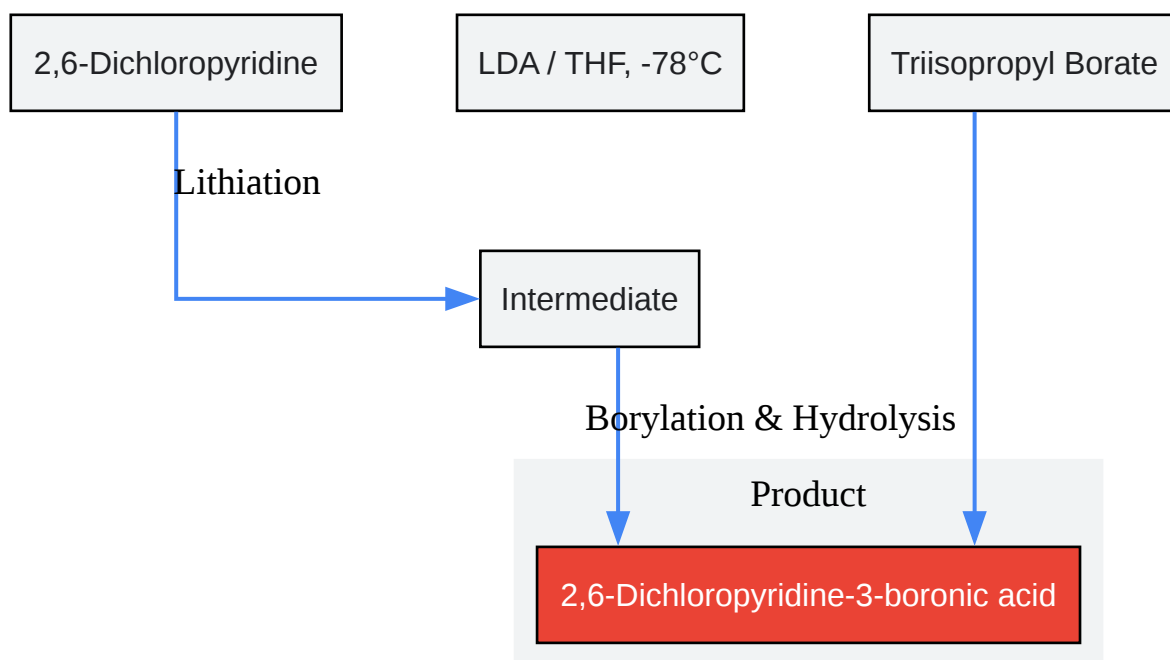
- Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)
- **2,6-Dichloropyridine-3-boronic acid** (1.2 eq)
- Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
- Cesium carbonate (Cs₂CO₃) (2.0 eq)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), **2,6-Dichloropyridine-3-boronic acid** (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).^[3]

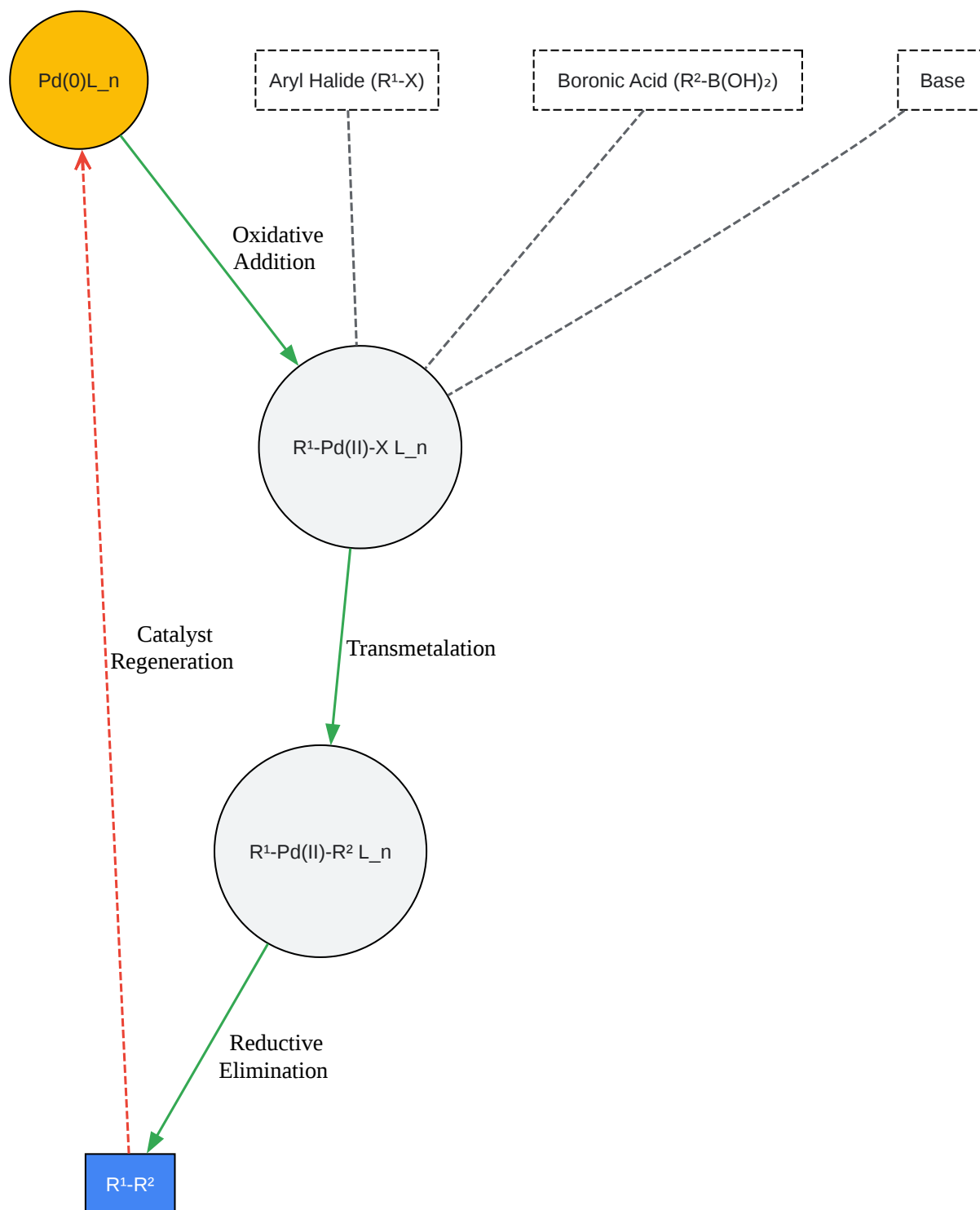
- Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[3]
- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[3]
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours or until TLC/LC-MS analysis indicates completion.[3]
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations



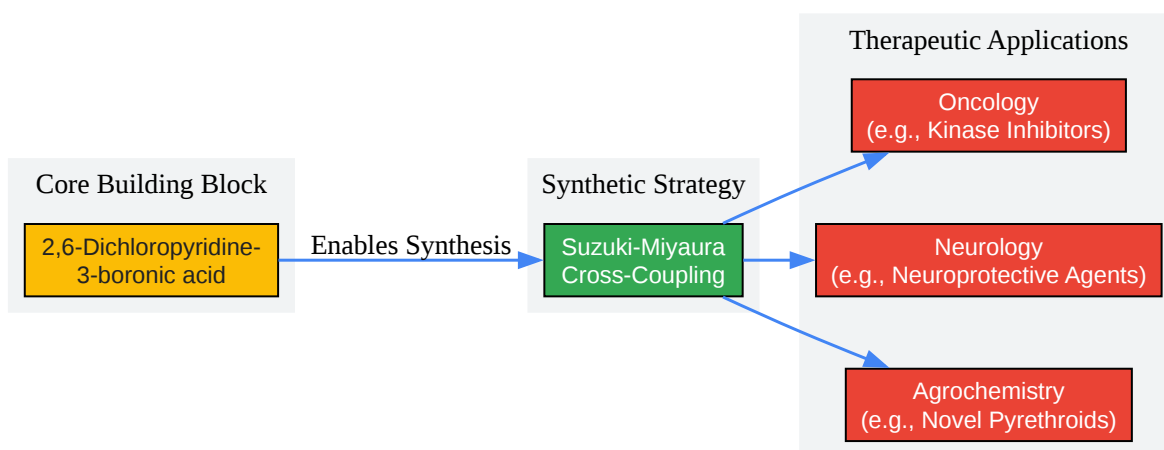
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Caption: Workflow for the synthesis of **2,6-Dichloropyridine-3-boronic acid**.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Logical workflow from building block to medicinal chemistry applications.

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